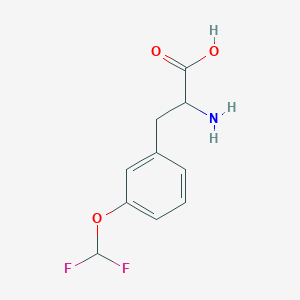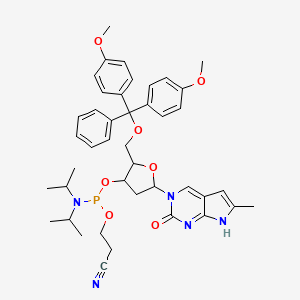
1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Tiofen-3-il)piridin-2-il)etanona es un compuesto orgánico que presenta un anillo de tiofeno y un anillo de piridina conectados por un grupo etanona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(5-(Tiofen-3-il)piridin-2-il)etanona típicamente involucra la condensación de 3-acetilpiridina con tiofeno-3-carboxaldehído. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o hidróxido de potasio, y la mezcla se refluye en etanol u otro solvente adecuado .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(5-(Tiofen-3-il)piridin-2-il)etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo etanona puede oxidarse para formar ácidos carboxílicos u otros derivados oxidados.
Reducción: El compuesto puede reducirse para formar alcoholes u otros derivados reducidos.
Sustitución: Los anillos de tiofeno y piridina pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo pueden usarse en condiciones ácidas o básicas.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio se usan comúnmente.
Sustitución: Los agentes halogenantes, los nucleófilos o los electrófilos pueden usarse dependiendo de la sustitución deseada.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
1-(5-(Tiofen-3-il)piridin-2-il)etanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se está investigando para explorar su potencial como farmacóforo en el diseño de fármacos.
Industria: Puede usarse en el desarrollo de materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo por el cual 1-(5-(Tiofen-3-il)piridin-2-il)etanona ejerce sus efectos depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, para modular su actividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la interacción con ácidos nucleicos .
Compuestos similares:
- 1-(Tiofen-2-il)piridin-2-il)etanona
- 1-(5-Metiltiofen-2-il)piridin-2-il)etanona
- 1-(5-Fluoropiridin-2-il)etanona
Singularidad: 1-(5-(Tiofen-3-il)piridin-2-il)etanona es única debido al posicionamiento específico de los anillos de tiofeno y piridina, lo que puede influir en su reactividad e interacción con otras moléculas. Esta singularidad estructural puede conducir a propiedades biológicas y químicas distintas en comparación con compuestos similares .
Comparación Con Compuestos Similares
- 1-(Thiophen-2-yl)pyridin-2-yl)ethanone
- 1-(5-Methylthiophen-2-yl)pyridin-2-yl)ethanone
- 1-(5-Fluoropyridin-2-yl)ethanone
Uniqueness: 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanone is unique due to the specific positioning of the thiophene and pyridine rings, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct biological and chemical properties compared to similar compounds .
Propiedades
Fórmula molecular |
C11H9NOS |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
1-(5-thiophen-3-ylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C11H9NOS/c1-8(13)11-3-2-9(6-12-11)10-4-5-14-7-10/h2-7H,1H3 |
Clave InChI |
DULQBFLMVCVKES-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=C(C=C1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)
![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)







![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)

![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)
